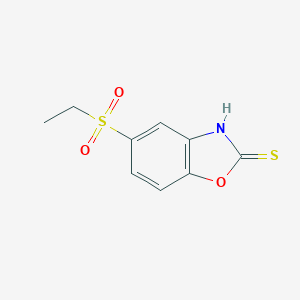

5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol

Description

Properties

IUPAC Name |

5-ethylsulfonyl-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S2/c1-2-15(11,12)6-3-4-8-7(5-6)10-9(14)13-8/h3-5H,2H2,1H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYFZFOTGFAZBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368288 | |

| Record name | 5-(ethylsulfonyl)-1,3-benzoxazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155559-80-1 | |

| Record name | 5-(ethylsulfonyl)-1,3-benzoxazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol (CAS: 155559-80-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(ethylsulfonyl)-1,3-benzoxazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. While specific data on this molecule is limited in publicly accessible literature, this document synthesizes information on its core chemical motifs—the benzoxazole-2-thiol scaffold and the 5-ethylsulfonyl substituent—to project its physicochemical properties, potential synthetic routes, and likely biological applications. The guide is intended to serve as a foundational resource for researchers exploring this and related compounds in the context of drug discovery, particularly in the domain of kinase inhibition.

Introduction: Unveiling a Molecule of Interest

This compound (CAS Number: 155559-80-1) is a small molecule featuring a fused benzoxazole ring system, a thiol group at the 2-position, and an ethylsulfonyl substituent at the 5-position. The benzoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The addition of an ethylsulfonyl group, a potent electron-withdrawing and hydrogen bond-accepting moiety, suggests a tailored design for specific biological targets.

This guide will delve into the constituent parts of this molecule to build a comprehensive profile, offering insights into its synthesis, potential mechanism of action, and relevant experimental protocols for its investigation.

Physicochemical Properties & Structural Elucidation

Based on its chemical structure, a summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 155559-80-1 | [2] |

| Molecular Formula | C₉H₉NO₃S₂ | [2] |

| Molecular Weight | 243.3 g/mol | [2] |

| Predicted Boiling Point | 442.7±51.0 °C | [2] |

| Predicted Density | 1.53±0.1 g/cm³ | [2] |

Structural Diagram:

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Suggested Experimental Workflows

To validate the proposed synthesis and biological activity of this compound, the following experimental workflows are recommended.

Chemical Synthesis and Characterization

-

Synthesis: Follow the proposed synthetic protocol (Section 3.2).

-

Purification: Utilize column chromatography and recrystallization to obtain a high-purity compound.

-

Structural Verification:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., S=O, N-H, C=S).

-

In Vitro Biological Evaluation

-

VEGFR-2 Kinase Assay:

-

Objective: To determine the direct inhibitory activity of the compound against the VEGFR-2 enzyme.

-

Method: A biochemical assay using recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP. The phosphorylation of the substrate is quantified (e.g., via ELISA or radiometric methods) in the presence of varying concentrations of the test compound to determine the IC₅₀ value.

-

-

Cell-Based Proliferation Assays:

-

Objective: To assess the anti-proliferative effect on cancer cell lines that overexpress VEGFR-2.

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for angiogenesis. Cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) are also relevant. [3][4] * Method: Cells are treated with a range of concentrations of the compound for a set period (e.g., 72 hours). Cell viability is then measured using assays such as MTT or CellTiter-Glo.

-

-

Wound Healing/Migration Assay:

-

Objective: To evaluate the effect on endothelial cell migration, a key process in angiogenesis.

-

Method: A confluent monolayer of HUVECs is "scratched" to create a cell-free gap. The ability of the cells to migrate and close the gap is monitored over time in the presence and absence of the test compound. 4[3]. Apoptosis and Cell Cycle Analysis:

-

Objective: To determine if the compound induces programmed cell death (apoptosis) and/or causes cell cycle arrest.

-

Method: Flow cytometry analysis of treated cells stained with markers such as Annexin V/Propidium Iodide (for apoptosis) and DAPI (for cell cycle distribution).

-

This compound represents a promising, yet underexplored, chemical entity. By leveraging the established pharmacological importance of its constituent fragments, this guide provides a solid framework for its synthesis and biological evaluation. The strong rationale for its potential as a VEGFR-2 inhibitor makes it a compelling candidate for further investigation in the development of novel anti-cancer therapeutics. Future work should focus on the successful synthesis and characterization of this molecule, followed by rigorous in vitro and in vivo testing to validate its hypothesized mechanism of action and therapeutic potential.

References

- Process for the preparation of 2-mercaptobenzoxazoles.

- Method for producing 2-mercaptobenzoxazole.

- Selective Synthesis of 2-Aminobenzoxazoles and 2-Mercaptobenzoxazoles by Using o-Aminophenols as Starting Material.

- Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Deriv

- Synthesis of 2-Mercaptobenzoxazoles and 2-Mercaptobenzimidazole.

- This compound. ChemicalBook.

- New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed; 34961427.

- Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evalu

- Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journals.

- Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evalu

-

5-PHENYLMETHANESULFONYLMETHYL--O[5][6][7]XADIAZOLE-2-THIOL. SpectraBase.

- Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evalu

- This compound. Santa Cruz Biotechnology.

- Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.

Sources

- 1. jocpr.com [jocpr.com]

- 2. This compound CAS#: 155559-80-1 [chemicalbook.com]

- 3. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US4677209A - Process for the preparation of 2-mercaptobenzoxazoles - Google Patents [patents.google.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the benzoxazole scaffold represents a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] The specific molecule, 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol, incorporates this key heterocycle along with an ethylsulfonyl group. This latter functional group is a critical pharmacophoric fragment found in numerous potent enzyme inhibitors, including several clinically successful VEGFR2 tyrosine kinase inhibitors used in anti-angiogenic cancer therapies.[3]

A thorough understanding of a compound's physicochemical properties is not merely an academic exercise; it is the foundational pillar upon which successful drug development is built. These parameters—including lipophilicity, solubility, and thermal stability—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic potential.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physicochemical properties of this compound. It moves beyond a simple data sheet to detail the robust, field-proven experimental methodologies required to determine these properties, explaining the scientific rationale behind each protocol to ensure accuracy and reproducibility.

Core Molecular and Physical Properties

A baseline characterization begins with the molecule's fundamental identifiers and computationally predicted properties. These values serve as an initial guide for experimental design and handling.

| Property | Value | Source |

| CAS Number | 155559-80-1 | [4][5] |

| Molecular Formula | C₉H₉NO₃S₂ | [4][5] |

| Molecular Weight | 243.30 g/mol | [4][5] |

| SMILES | SC1=NC2=CC(S(=O)(CC)=O)=CC=C2O1 | [5] |

| Predicted Boiling Point | 442.7 ± 51.0 °C | [4] |

| Predicted Density | 1.53 ± 0.1 g/cm³ | [4] |

| Predicted pKa | 9.98 ± 0.20 (Weakly Acidic Thiol) | [4] |

Chemical Structure:

Lipophilicity (LogP/LogD): The Balance of Water and Fat Solubility

Theoretical Framework: Lipophilicity is arguably one of the most critical physicochemical parameters in drug design. It is quantified as the partition coefficient (P) between an organic phase (typically n-octanol) and an aqueous phase. The logarithmic form, LogP, is a key component of frameworks like Lipinski's "Rule of Five".[6] For ionizable compounds, the distribution coefficient (LogD) is measured at a specific pH (commonly physiological pH 7.4), as it accounts for the partition of both ionized and non-ionized species, providing a more biologically relevant metric.[6]

Experimental Protocol: Gold Standard Shake-Flask Method for LogD₇.₄ Determination

This method directly measures the partitioning of the compound and is considered the most accurate and reliable approach.[7]

Causality and Rationale:

-

Choice of Solvents: n-Octanol is used because its balance of polar and non-polar characteristics provides a reasonable surrogate for biological membranes.

-

Pre-saturation: The n-octanol and aqueous buffer (PBS, pH 7.4) must be pre-saturated with each other for at least 24 hours. This is a critical step to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results.

-

Equilibration: Vigorous mixing for a sufficient duration (typically 1-4 hours) is essential to ensure the compound has reached a true thermodynamic equilibrium between the two phases.[6]

-

Quantification: HPLC or LC/MS is used for its high sensitivity and ability to separate the analyte from any potential impurities or degradants, ensuring that only the concentration of the parent compound is measured.[6]

Step-by-Step Methodology:

-

Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate this buffer with n-octanol and, separately, pre-saturate n-octanol with the PBS buffer by mixing them vigorously and allowing the layers to separate over 24 hours.

-

Compound Introduction: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Partitioning: In a glass vial, combine 990 µL of the pre-saturated PBS (pH 7.4) and 100 µL of pre-saturated n-octanol. Add a small aliquot (e.g., 10 µL) of the compound's DMSO stock solution.[6]

-

Equilibration: Seal the vial and place it on a rotator or shaker. Mix vigorously for 1 hour at a controlled temperature (e.g., 25 °C) to allow the compound to partition and reach equilibrium.[6]

-

Phase Separation: Centrifuge the vial at high speed (e.g., >10,000 g) for 15-30 minutes to ensure a clean and complete separation of the aqueous and n-octanol layers.

-

Sampling: Carefully remove an aliquot from the center of the n-octanol layer and an aliquot from the center of the aqueous layer. Avoid disturbing the interface.

-

Quantification: Analyze the concentration of the compound in each aliquot using a validated LC/MS or HPLC-UV method against a standard curve.

-

Calculation: Calculate LogD using the formula: LogD = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase]).

Aqueous Solubility: A Gateway to In Vivo Activity

Theoretical Framework: Poor aqueous solubility is a leading cause of failure for promising drug candidates.[8] It is essential to distinguish between two types of solubility measurements:

-

Kinetic Solubility: A high-throughput method used in early discovery where the compound is dissolved in DMSO first and then added to an aqueous buffer. It measures the concentration at which the compound precipitates and can be influenced by the DMSO co-solvent.[9][10]

-

Thermodynamic Solubility: Considered the "gold standard," this method measures the true equilibrium concentration of a saturated solution prepared from the solid compound. It is more time-consuming but provides the definitive solubility value for lead optimization and formulation.[8][9]

Experimental Protocol: Gold Standard Thermodynamic Solubility Assay

This protocol determines the equilibrium solubility, providing a fundamental value for the compound's intrinsic properties.

Causality and Rationale:

-

Solid State: Using the compound in its solid (preferably crystalline) form is paramount. This avoids the co-solvent effects of DMSO and measures the energy required to break the crystal lattice, reflecting a true equilibrium state.[8]

-

Equilibration Time: A long incubation period (24-72 hours) is necessary to ensure that the dissolution process has reached a true thermodynamic equilibrium between the solid material and the saturated solution.[9]

-

Phase Separation: Filtration or high-speed centrifugation is critical to completely remove any undissolved micro-particulates before analysis, as their presence would artificially inflate the measured concentration.[10]

Step-by-Step Methodology:

-

Preparation: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Compound Addition: Add an excess amount of solid this compound to a known volume of the buffer in a sealed glass vial. The excess should be clearly visible to ensure a saturated solution is formed.

-

Equilibration: Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) and agitate for 24 to 72 hours.[9]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid using either:

-

Centrifugation: Centrifuge at high speed (>10,000 g) for 30 minutes.

-

Filtration: Filter the solution through a low-binding 0.45 µm filter (e.g., PVDF).

-

-

Quantification: Carefully take an aliquot of the clear supernatant and determine the compound's concentration using a validated HPLC-UV or LC/MS method.

-

Result: The measured concentration is the thermodynamic solubility of the compound under the specified conditions.

Thermal Stability Profile

Theoretical Framework: Thermal stability is a measure of a compound's resistance to decomposition at elevated temperatures. This is a critical parameter for determining the upper limit for handling, storage, and formulation processes (e.g., milling, hot-melt extrusion). Thermogravimetric Analysis (TGA) is the definitive technique for this assessment.[11] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11][12] A significant mass loss indicates decomposition.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines the standard procedure for evaluating the thermal decomposition point of the compound.

Causality and Rationale:

-

Inert Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen. This is crucial to prevent oxidative degradation, ensuring that the observed mass loss is due to thermal decomposition alone and not a reaction with air.[13]

-

Linear Heating Rate: A slow, controlled heating rate (e.g., 10 °C/min) is used to ensure thermal equilibrium within the sample and to allow for clear separation of distinct thermal events.

-

Data Interpretation: The resulting thermogram (mass vs. temperature) provides the onset temperature of decomposition, which is often defined as the temperature at which 5% mass loss occurs. This serves as a practical upper limit for the compound's thermal stability.

Step-by-Step Methodology:

-

Instrument Setup: Calibrate the TGA instrument for mass and temperature according to the manufacturer's protocol. Set the purge gas to high-purity nitrogen with a constant flow rate (e.g., 20-50 mL/min).[13]

-

Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of this compound into a TGA pan (platinum or alumina).

-

Analysis Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a linear rate of 10 °C/min up to a final temperature where complete decomposition is expected (e.g., 500 °C).[11]

-

-

Data Acquisition: Continuously record the sample mass, sample temperature, and time throughout the experiment.

-

Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (T_onset), often calculated by the instrument software at the intersection of the baseline tangent and the inflection point tangent of the mass loss step.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry, particularly given the established pharmacological importance of its core structural motifs. This guide has detailed the critical physicochemical properties that must be evaluated to advance such a compound through the drug discovery pipeline. By employing robust, well-rationalized experimental protocols for determining lipophilicity (LogD), aqueous solubility, and thermal stability, researchers can generate the high-quality, reliable data necessary for informed decision-making. This foundational knowledge is indispensable for optimizing molecular design, predicting in vivo behavior, and developing viable drug candidates.

References

- LogP—Making Sense of the Value. ACD/Labs.

- Aqueous Solubility.

- This compound. ChemicalBook.

- 155559-80-1|5-(Ethylsulfonyl)benzo[d]oxazole-2-thiol. BLDpharm.

- Aqueous Solubility Assay. Enamine.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01).

- Methods for Determination of Lipophilicity. Encyclopedia.pub. (2022-08-25).

- LogD/LogP Background. Enamine.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.

- Thermogravimetric analysis. Wikipedia.

- Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Torontech. (2025-12-16).

- Thermogravimetric Analysis (TGA)

- Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC - NIH.

- 5-Fluorobenzoxazole-2-thiol | CAS 13451-78-0. Ossila.

- 2-Mercaptobenzoxazole | C7H5NOS | CID 712377. PubChem.

- Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies.

Sources

- 1. ossila.com [ossila.com]

- 2. chemmethod.com [chemmethod.com]

- 3. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 155559-80-1 [chemicalbook.com]

- 5. 155559-80-1|5-(Ethylsulfonyl)benzo[d]oxazole-2-thiol|BLD Pharm [bldpharm.com]

- 6. enamine.net [enamine.net]

- 7. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 12. torontech.com [torontech.com]

- 13. tainstruments.com [tainstruments.com]

An In-depth Technical Guide to the Solubility and Stability of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol

This guide provides a comprehensive technical overview of the solubility and stability of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. By synthesizing data from related chemical structures and established analytical methodologies, this document offers a predictive framework and detailed protocols for the empirical determination of this molecule's critical physicochemical properties.

Introduction: A Molecule of Interest

This compound belongs to the benzoxazole class of heterocyclic compounds. The benzoxazole core is a stable aromatic system found in numerous biologically active molecules.[1][2] The incorporation of a thiol group at the 2-position introduces a reactive site capable of tautomerization and further chemical modification, a feature often exploited in medicinal chemistry.[3][4] Furthermore, the ethylsulfonyl group at the 5-position is a strong electron-withdrawing and polar functional group, which is anticipated to significantly influence the molecule's solubility, crystal packing, and overall stability.[5] While direct synthetic routes for this specific molecule are not widely published, a synthesis of the related compound, 5-(ethylsulfonyl)-2-methoxyaniline, has been documented, suggesting feasible synthetic pathways.[6]

I. Physicochemical Properties and Predicted Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The structure of this compound suggests a nuanced solubility profile.

Structural Contributions to Solubility:

-

Benzoxazole Core: The aromatic, largely non-polar benzoxazole ring system generally confers low solubility in aqueous media but good solubility in many organic solvents.[1][7]

-

Ethylsulfonyl Group: This highly polar group is known to enhance aqueous solubility through dipole-dipole interactions and hydrogen bonding with water molecules.[5][8]

-

Thiol/Thione Tautomerism: The 2-thiol group exists in equilibrium with its tautomeric thione form.[3] The thiol form can act as a hydrogen bond donor, while the thione form has a hydrogen bond acceptor. This duality can influence interactions with various solvents.

Predicted Solubility:

Based on these structural features, it is predicted that this compound will exhibit low to moderate solubility in water and polar protic solvents, with increased solubility in polar aprotic and some organic solvents. A summary of predicted solubility is presented in Table 1.

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous (e.g., Water, Buffers) | Low to Moderate | The polar sulfonyl group enhances aqueous solubility, but the hydrophobicity of the benzoxazole core and ethyl group will limit it. Solubility is expected to be pH-dependent due to the acidic nature of the thiol group. |

| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | These solvents can engage in hydrogen bonding with both the sulfonyl and thiol/thione groups, and the alkyl portion of the solvent can interact favorably with the benzoxazole ring. |

| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | High | These solvents are effective at solvating polar functional groups like the sulfonyl group and can interact with the aromatic system. |

| Non-Polar (e.g., Hexane, Toluene) | Low | The high polarity of the sulfonyl group and the thiol/thione moiety will likely result in poor solubility in non-polar solvents. |

Table 1. Predicted Solubility of this compound in Various Solvent Classes.

Experimental Protocol for Solubility Determination

A robust, step-by-step methodology for the quantitative determination of solubility is crucial. The following protocol outlines a standard procedure.

Workflow for Solubility Assessment:

Caption: A generalized workflow for determining the thermodynamic solubility of a compound.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to vials containing a precise volume of the selected solvents (e.g., water, phosphate-buffered saline at various pH values, methanol, acetonitrile, DMSO).

-

Ensure enough solid is present to maintain a saturated solution with visible excess solid after equilibration.

-

-

Equilibration:

-

Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25 °C and 37 °C) to simulate ambient and physiological conditions.

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours), ensuring that the dissolution and precipitation rates reach a steady state.

-

-

Sample Processing:

-

After equilibration, carefully remove the vials and allow them to stand to let the excess solid settle.

-

Filter the supernatant through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to pellet the undissolved solid. This step is critical to avoid contamination of the sample with solid particles.

-

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent (typically the mobile phase of the analytical method).

-

Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[9][10] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

II. Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound is paramount for determining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies are an essential tool for this purpose.[11][12][13]

Predicted Chemical Liabilities:

-

Oxidation of the Thiol Group: Thiols are susceptible to oxidation, which can lead to the formation of disulfides or sulfonic acids. This is a common degradation pathway for thiol-containing compounds.

-

Hydrolysis of the Benzoxazole Ring: While generally stable, the benzoxazole ring can undergo hydrolytic cleavage under harsh acidic or basic conditions, leading to the opening of the oxazole ring.

-

Cleavage of the C-S Bond (Sulfonyl): Although the carbon-sulfur bond in the sulfonyl group is generally robust, it can be cleaved under certain reductive or strong nucleophilic conditions.[14]

Forced Degradation Study Protocol

A systematic forced degradation study should be conducted to identify potential degradation products and pathways.[15]

Workflow for Forced Degradation Study:

Caption: A systematic workflow for conducting forced degradation studies.

Step-by-Step Methodology:

-

Acidic and Basic Hydrolysis:

-

Dissolve the compound in a solution of 0.1 M hydrochloric acid and, separately, in 0.1 M sodium hydroxide.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points.

-

Neutralize the samples before analysis to prevent further degradation.

-

-

Oxidative Degradation:

-

Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%).

-

Keep the solution at room temperature and monitor the degradation over time.

-

-

Thermal Degradation:

-

Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80°C).

-

Analyze samples at set intervals to assess thermal stability.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.

-

Use a control sample protected from light to differentiate between light-induced and thermal degradation.

-

Analytical Approach:

A stability-indicating HPLC method must be developed and validated. This method should be capable of separating the parent compound from all major degradation products. Mass spectrometry (LC-MS) is invaluable for the identification of the molecular weights of degradation products, which aids in structure elucidation.

Potential Degradation Pathway

Based on the known chemistry of the functional groups present, a potential degradation pathway under oxidative conditions is proposed below.

Caption: A proposed oxidative degradation pathway for this compound.

III. Conclusion and Future Directions

This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound, grounded in the established principles of physical organic chemistry. The detailed experimental protocols offer a clear path for the empirical determination of these critical parameters. For researchers and drug development professionals, a thorough execution of these studies will be essential to advance this molecule through the development pipeline, ensuring a well-characterized and robust data package for formulation, manufacturing, and regulatory purposes. Future work should focus on the isolation and full structural elucidation of any identified degradation products to build a complete stability profile.

References

-

Wikipedia. Benzoxazole. [Link]

-

Chemical Methodologies. Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. [Link]

-

PubMed Central. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. [Link]

-

Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]

-

ResearchGate. Studies on sulfonamide degradation products | Download Table. [Link]

-

PubMed. Determination of thiol by high-performance liquid chromatography and fluorescence detection with 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole. [Link]

-

ResearchGate. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. [Link]

-

ACS Publications. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

-

MDPI. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]

-

Preprints.org. Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

-

RSC Publishing. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. [Link]

-

PubMed Central. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. [Link]

-

NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

Fiveable. Sulfonyl Group Definition. [Link]

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

-

ResearchGate. Determination of thiol by high-performance liquid chromatography and fluorescence detection with 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole | Request PDF. [Link]

-

PubMed Central. Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. [Link]

-

PubMed Central. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. [Link]

-

ResearchGate. An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiol, benzoxazole-2-thiol, benzimidazoline-2-thione in water | Request PDF. [Link]

-

RSC Publishing. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]

-

ResearchGate. Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. [Link]

-

researchgate.net. A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. [Link]

-

Sannova. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

RSC Publishing. Conversion and degradation pathways of sulfoximines. [Link]

-

ResearchGate. Effect of sulfonic group on solubility parameters and solubility behavior of poly(2,6-dimethyl-1,4-phenylene oxide) | Request PDF. [Link]

-

BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

PubMed Central. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Link]

-

PubMed. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. [Link]

-

Asian Journal of Chemistry. Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. [Link]

-

Master Organic Chemistry. Functional Groups In Organic Chemistry. [Link]

-

Domainex. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. [Link]

-

PubMed. Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy. [Link]

-

MDPI. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. [Link]

-

zpr-fou.com. Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. [Link]

Sources

- 1. Benzoxazole - Wikipedia [en.wikipedia.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. fiveable.me [fiveable.me]

- 6. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 273-53-0: Benzoxazole | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of thiol by high-performance liquid chromatography and fluorescence detection with 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ajrconline.org [ajrconline.org]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

- 14. Conversion and degradation pathways of sulfoximines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. sgs.com [sgs.com]

An In-depth Technical Guide to the Synthesis of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol

This guide provides a comprehensive overview of a proposed synthetic pathway for 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The benzoxazole scaffold and its derivatives are known to exhibit a wide range of pharmacological activities. The incorporation of an ethylsulfonyl group at the 5-position is anticipated to modulate the molecule's physicochemical properties and biological activity. This document outlines the strategic design of the synthesis, detailed experimental protocols, and the underlying chemical principles.

Strategic Approach to the Synthesis

The synthesis of this compound can be logically approached through a two-stage process. The primary challenge lies in the preparation of the key intermediate, 2-amino-4-(ethylsulfonyl)phenol. Once this precursor is obtained, the formation of the 1,3-benzoxazole-2-thiol ring system is a well-established transformation.

Our proposed synthetic strategy is as follows:

-

Stage 1: Synthesis of 2-Amino-4-(ethylsulfonyl)phenol. This multi-step synthesis begins with a commercially available and cost-effective starting material, 4-aminophenol. The synthesis is designed to selectively introduce the ethylsulfonyl group at the desired position and manage the functional groups to facilitate the final cyclization.

-

Stage 2: Cyclization to form this compound. This step involves the reaction of the synthesized 2-amino-4-(ethylsulfonyl)phenol with carbon disulfide, a classic and efficient method for the formation of 2-mercaptobenzoxazoles.

The overall synthetic pathway is depicted in the workflow diagram below.

Caption: Proposed mechanism for the cyclization reaction.

Experimental Protocols

The following are proposed, non-optimized experimental procedures for the synthesis of this compound.

Synthesis of 2-Amino-4-(ethylsulfonyl)phenol

-

Step 1: N-(4-hydroxyphenyl)acetamide: To a stirred solution of 4-aminophenol in water, add acetic anhydride dropwise while maintaining the temperature below 20°C. Continue stirring for 1-2 hours. The product will precipitate and can be collected by filtration, washed with cold water, and dried.

-

Step 2: N-(4-hydroxy-3-nitrophenyl)acetamide: Dissolve N-(4-hydroxyphenyl)acetamide in concentrated sulfuric acid at 0°C. Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C. After the addition is complete, stir for an additional hour and then pour the reaction mixture onto crushed ice. The precipitated product is filtered, washed with water until neutral, and dried.

-

Step 3: N-(3-amino-4-hydroxyphenyl)acetamide: Suspend N-(4-hydroxy-3-nitrophenyl)acetamide in ethanol and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere until the theoretical amount of hydrogen is consumed. Filter the catalyst and evaporate the solvent to obtain the product.

-

Step 4: N-(4-hydroxy-3-(ethylsulfonyl)phenyl)acetamide: Dissolve N-(3-amino-4-hydroxyphenyl)acetamide in a mixture of hydrochloric acid and water and cool to 0-5°C. Add a solution of sodium nitrite in water dropwise. In a separate flask, prepare a solution of sodium ethanesulfinate and copper(I) chloride in water. Add the cold diazonium salt solution to this mixture and stir at room temperature for several hours. Extract the product with a suitable organic solvent, dry the organic layer, and evaporate the solvent.

-

Step 5: 2-Amino-4-(ethylsulfonyl)phenol: Reflux N-(4-hydroxy-3-(ethylsulfonyl)phenyl)acetamide in a mixture of hydrochloric acid and water for several hours. Cool the solution and neutralize with a base to precipitate the product. Filter, wash with water, and dry.

Synthesis of this compound

-

Dissolve 2-amino-4-(ethylsulfonyl)phenol and potassium hydroxide in ethanol.

-

Add carbon disulfide dropwise to the stirred solution.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into cold water.

-

Acidify the solution with dilute hydrochloric acid to precipitate the crude product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.

Data Presentation

The following table summarizes the expected inputs and outputs for each key reaction step.

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | 4-Aminophenol | Acetic anhydride | N-(4-hydroxyphenyl)acetamide | 90-95 |

| 2 | N-(4-hydroxyphenyl)acetamide | HNO₃, H₂SO₄ | N-(4-hydroxy-3-nitrophenyl)acetamide | 75-85 |

| 3 | N-(4-hydroxy-3-nitrophenyl)acetamide | H₂, Pd/C | N-(3-amino-4-hydroxyphenyl)acetamide | 85-95 |

| 4 | N-(3-amino-4-hydroxyphenyl)acetamide | NaNO₂, HCl, NaSO₂Et, CuCl | N-(4-hydroxy-3-(ethylsulfonyl)phenyl)acetamide | 50-60 |

| 5 | N-(4-hydroxy-3-(ethylsulfonyl)phenyl)acetamide | HCl, H₂O | 2-Amino-4-(ethylsulfonyl)phenol | 80-90 |

| 6 | 2-Amino-4-(ethylsulfonyl)phenol | CS₂, KOH | This compound | 70-80 |

Conclusion

This technical guide presents a viable and logical synthetic pathway for the preparation of this compound. The proposed route relies on well-established chemical transformations and commercially available starting materials. The successful execution of this synthesis will provide researchers with access to a novel benzoxazole derivative for further investigation in various drug discovery programs. It is important to note that the provided protocols are proposed and may require optimization for reaction conditions, purification methods, and yield improvement.

References

-

Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives. PubMed. Available at: [Link]

-

Synthesis and Characterization of Some New Derivatives From 2-Mercaptobenzoxazole. Iraqi Journal of Science. Available at: [Link]

-

Utilization of carbon disulfide as a powerful building block for the synthesis of 2-aminobenzoxazoles. RSC Publishing. Available at: [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: [Link]

- Method for producing 2-mercaptobenzoxazole. Google Patents.

-

Utilization of carbon disulfide as a powerful building block for the synthesis of 2-aminobenzoxazoles. ResearchGate. Available at: [Link]

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. MDPI. Available at: [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. Available at: [Link]

-

Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Utilization of carbon disulfide as a powerful building block for the synthesis of 2-aminobenzoxazoles. RSC Advances. Available at: [Link]

-

Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry. Available at: [Link]

-

Electronic Supplementary Information for Synthesis, Thiol-Mediated Reactive Oxygen Species Generation Profiles and Anti-Prolif. RSC Publishing. Available at: [Link]

-

Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC - NIH. Available at: [Link]

Foreword: The Versatile Scaffold of Benzoxazole-2-thiol

An In-Depth Technical Guide to the Mechanism of Action of Benzoxazole-2-thiol Compounds

Benzoxazole-2-thiol and its derivatives represent a privileged class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1][2] This significance stems from the molecule's versatile scaffold, which features a fused benzene and oxazole ring system with a reactive thiol group at the 2-position. This unique architecture serves as a cornerstone for the synthesis of novel therapeutic agents, demonstrating a remarkably broad spectrum of pharmacological activities.[3][4][5] Researchers have successfully developed derivatives with potent antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory properties.[6][7][8]

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the molecular mechanisms underpinning the biological activities of benzoxazole-2-thiol compounds. We will move beyond a simple cataloging of effects to dissect the causal relationships between chemical structure and biological function, grounded in authoritative research and validated experimental protocols.

The Crucial Role of the Thiol Group: A Nexus of Reactivity

The thiol (-SH) group is not a mere substituent; it is central to the bioactivity of these compounds. Its mechanism of action is often tied to its ability to participate in thiol-redox signaling pathways within cells. Cysteine residues in proteins are key targets for post-translational modifications like S-nitrosylation and glutathionylation, which regulate protein function.[9][10] The thiol group on benzoxazole-2-thiol derivatives can interact with these systems, potentially by forming disulfide bonds with cysteine residues in enzyme active sites or by chelating metal ions essential for catalytic activity. This reactivity explains the frequent observation of these compounds as potent enzyme inhibitors.[11]

Part 1: Antimicrobial Mechanism of Action

Derivatives of benzoxazole-2-thiol have consistently demonstrated efficacy against a range of pathogenic bacteria and fungi.[12][13] The primary mechanism is the targeted inhibition of essential bacterial enzymes that are absent in eukaryotes, providing a basis for selective toxicity.

Inhibition of Bacterial DNA Gyrase

A principal and well-documented mechanism for the antibacterial effects of benzoxazole derivatives is the inhibition of DNA gyrase.[1][14] This enzyme is a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, a process vital for relieving torsional stress.

By binding to the gyrase-DNA complex, these compounds stabilize the cleavage complex where the DNA is cut, preventing the subsequent re-ligation step. This leads to an accumulation of double-strand breaks in the bacterial chromosome, which is a lethal event that triggers cell death. The selection of DNA gyrase as a target is a classic strategy in antibiotic development, as exemplified by the quinolone class of antibiotics, because its function is indispensable for bacterial survival.[1]

Logical Flow: DNA Gyrase Inhibition

Caption: Inhibition of bacterial DNA gyrase by benzoxazole-2-thiol derivatives.

Experimental Protocol: Disc Diffusion Assay for Antimicrobial Susceptibility

This protocol is a standard, self-validating method to assess the antimicrobial activity of a compound.[1]

-

Preparation of Media: Prepare Mueller-Hinton agar plates according to the manufacturer's instructions.

-

Inoculum Preparation: Culture the test bacterium (e.g., E. coli, S. aureus) in a suitable broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: Evenly swab the surface of the agar plates with the bacterial inoculum.

-

Disc Application:

-

Impregnate sterile paper discs with a known concentration of the benzoxazole-2-thiol test compound dissolved in a suitable solvent (e.g., DMSO).

-

Place a disc impregnated with the solvent alone as a negative control .

-

Place a disc with a standard antibiotic (e.g., Ciprofloxacin) as a positive control .[1]

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc) in millimeters. A larger zone indicates greater sensitivity of the microbe to the compound.

Part 2: Anticancer Mechanism of Action

The benzoxazole scaffold is prominent in the design of novel anticancer agents due to its ability to interact with various targets crucial for cancer cell proliferation and survival.[2][4][15]

Inhibition of Topoisomerase II

Similar to their effect on bacterial gyrase, certain benzoxazole derivatives function as potent inhibitors of human topoisomerase II.[1] This enzyme is vital for managing DNA tangles and supercoils during replication and transcription in cancer cells. By trapping the enzyme in its cleavage complex with DNA, these compounds induce permanent, lethal double-strand breaks, which overwhelm the cell's repair mechanisms and trigger apoptosis (programmed cell death). This mechanism is shared with established chemotherapeutic agents like etoposide.

Induction of Apoptosis and Cytosolic Vacuolization

Beyond topoisomerase inhibition, various benzoxazole-2-thiol derivatives have been shown to induce apoptosis through other pathways.[16] A preliminary study on novel derivatives revealed the induction of significant cytosolic vacuolization in cancer cells, a phenomenon not observed with the parent lead compound.[17] This suggests a potentially distinct mechanism of action, possibly involving disruption of autophagy, lysosomal function, or inducing a form of non-apoptotic cell death like paraptosis. Further investigation into this unique phenotype is warranted.[17]

Signaling Pathway: Induction of Apoptosis

Caption: General pathways for apoptosis induction by benzoxazole-2-thiol compounds.

Quantitative Data: In Vitro Antiproliferative Activity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), determined using cell viability assays.

| Compound Reference | Cell Line | IC₅₀ (µM) | Citation |

| Compound 1d | Hela (Cervical Cancer) | 4.85 | [17] |

| Compound 1d | SKOV-3 (Ovarian Cancer) | 4.97 | [17] |

| Compound 1d | A549 (Lung Cancer) | 5.12 | [17] |

| Compound 6 | HCT116 (Colorectal) | 24.5 | [3] |

| Standard (5-FU) | HCT116 (Colorectal) | 29.2 | [3] |

Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17]

-

Cell Seeding: Seed cancer cells (e.g., 2 x 10³ cells/well) into a 96-well plate and culture for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzoxazole-2-thiol compound (dissolved in DMSO) for a specified duration (e.g., 48 hours). Include a "vehicle only" (DMSO) group as a negative control .

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate spectrophotometer.

-

Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the viability against compound concentration and determine the IC₅₀ value using non-linear regression.

Workflow: MTT Assay

Caption: Standard experimental workflow for the MTT cell proliferation assay.

Part 3: Other Mechanistic Targets

The structural versatility of the benzoxazole-2-thiol core allows for its adaptation to target a wide array of other biological molecules.[18]

Cholinesterase Inhibition

Derivatives have been rationally designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[19] By combining the benzoxazole core with moieties known to bind to the catalytic (CAS) and peripheral anionic sites (PAS) of these enzymes, highly potent inhibitors have been developed.[19][20] This line of research is particularly relevant for the development of therapeutics for neurodegenerative diseases like Alzheimer's, where enhancing cholinergic function is a key treatment strategy.

Conclusion and Future Outlook

Benzoxazole-2-thiol compounds exert their diverse biological effects primarily through targeted enzyme inhibition, driven by the reactivity of the thiol group and the adaptability of the core scaffold. Key mechanisms include the disruption of DNA replication in bacteria via DNA gyrase inhibition and the induction of apoptosis in cancer cells through topoisomerase II inhibition .[1] The observation of unique cellular phenotypes, such as cytosolic vacuolization, points to novel mechanisms that merit deeper exploration.[17] Future research should focus on elucidating these alternative pathways, optimizing lead compounds to improve selectivity and reduce off-target effects, and leveraging the scaffold's versatility to explore new therapeutic areas. The continued investigation of this remarkable class of molecules holds significant promise for the discovery of next-generation therapeutic agents.

References

-

Molecules.

-

International Journal of Pharmaceutical and Phytopharmacological Research.

-

BenchChem.

-

Chemistry Central Journal.

-

SlideShare.

-

ResearchGate.

-

PubMed Central.

-

ResearchGate.

-

National Institutes of Health.

-

PubMed Central.

-

World Journal of Pharmaceutical Research.

-

RSC Publishing.

-

ResearchGate.

-

International Journal of Research in Engineering, Science and Management.

-

MDPI.

-

ResearchGate.

-

Journal of Chemical and Pharmaceutical Research.

-

ScienceDirect.

-

ResearchGate.

-

International Journal of Pharmaceutical Sciences Review and Research.

-

PubMed.

-

Antioxidants & Redox Signaling.

-

Dalton Transactions.

-

MDPI.

-

IU Indianapolis ScholarWorks.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journal.ijresm.com [journal.ijresm.com]

- 5. wisdomlib.org [wisdomlib.org]

- 6. mdpi.com [mdpi.com]

- 7. jocpr.com [jocpr.com]

- 8. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. An Update on Thiol Signaling: S-Nitrosothiols, Hydrogen Sulfide and a Putative Role for Thionitrous Acid [scholarworks.indianapolis.iu.edu]

- 11. refp.cohlife.org [refp.cohlife.org]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 19. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

known biological activities of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol

An In-Depth Technical Guide to the Potential Biological Activities of 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol

Introduction

The benzoxazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities.[1][2] This guide focuses on a specific derivative, this compound, a compound whose biological profile is yet to be extensively delineated. However, by examining the rich literature on the broader class of benzoxazole-2-thiol derivatives, we can infer its potential therapeutic applications and guide future research. This document serves as a technical resource for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the anticipated biological activities, synthetic pathways, and key experimental protocols.

The core structure, a fusion of a benzene and an oxazole ring, imparts a unique conformation that allows for diverse interactions with biological targets.[3] The presence of a thiol group at the 2-position and an ethylsulfonyl group at the 5-position of the benzoxazole ring in the title compound suggests the potential for a range of biological effects, from antimicrobial and anticancer to anti-inflammatory and enzyme-inhibiting properties.

Part 1: Postulated Biological Activities of this compound

While direct experimental data for this compound is not extensively available, the well-documented activities of its structural analogs provide a strong foundation for postulating its biological potential.

Antimicrobial (Antibacterial and Antifungal) Activity

The benzoxazole-2-thiol scaffold is a well-established pharmacophore for antimicrobial agents.[4][5] Numerous derivatives have demonstrated potent activity against a wide spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][6][7]

The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. The presence of the thiol group can be crucial for interacting with microbial enzymes or other biomolecules. It is plausible that this compound will exhibit similar properties.

Table 1: Representative Antimicrobial Activity of Benzoxazole Derivatives

| Compound/Derivative | Test Organism | MIC (µM) | Reference |

| Compound 10 | Bacillus subtilis | 1.14 x 10⁻³ | [6] |

| Compound 24 | Escherichia coli | 1.40 x 10⁻³ | [6] |

Anticancer Activity

A significant number of benzoxazole derivatives have been synthesized and evaluated for their anticancer properties, showing promising results against various cancer cell lines.[6][8] The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[9] The ethylsulfonyl group in this compound may enhance its anticancer potential, as sulfonyl-containing compounds are known to exhibit cytotoxic effects.[10]

Table 2: In Vitro Anticancer Activity of Benzoxazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 1d | HepG2 | - | [8] |

| 1f | Hela | - | [8] |

| 1g | Skov-3 | - | [8] |

Specific IC₅₀ values for compounds 1d, 1f, and 1g were not provided in the abstract but were stated to have comparable antitumor activities to the lead compound.

Anti-inflammatory Activity

Certain benzoxazole derivatives have been reported to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][11] NSAIDs (non-steroidal anti-inflammatory drugs) exert their therapeutic effects by inhibiting COX-2, while their undesirable side effects are often linked to the inhibition of COX-1.[11] The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery, and the benzoxazole scaffold has shown potential in this area.

Enzyme Inhibition

The ability of benzoxazole derivatives to act as enzyme inhibitors is another area of significant interest. For instance, some have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting their potential as antidiabetic agents.[12] The specific substitution pattern on the benzoxazole ring plays a crucial role in determining the target enzyme and the potency of inhibition.[13]

Antioxidant Activity

Several studies have highlighted the antioxidant potential of benzoxazole derivatives.[14][15][16] The ability to scavenge free radicals is an important property for combating oxidative stress, which is implicated in a variety of diseases. The thiol group in this compound could contribute to its antioxidant capacity.

Part 2: Synthesis and Experimental Protocols

General Synthesis Workflow for Benzoxazole-2-thiol Derivatives

The synthesis of benzoxazole-2-thiol derivatives typically involves the reaction of an appropriately substituted 2-aminophenol with carbon disulfide in the presence of a base.[6]

Step-by-Step Methodology:

-

Dissolution: Dissolve the starting 2-aminophenol derivative in a suitable solvent, such as methanol or ethanol.

-

Base Addition: Add a base, such as potassium hydroxide, to the solution and stir.

-

Carbon Disulfide Addition: Slowly add carbon disulfide to the reaction mixture.

-

Reflux: Heat the mixture to reflux for several hours to facilitate the cyclization reaction.

-

Work-up: After cooling, the reaction mixture is typically acidified to precipitate the product.

-

Purification: The crude product is then purified by recrystallization or column chromatography.

Caption: General workflow for the synthesis of benzoxazole-2-thiol derivatives.

Key Experimental Assays

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[6]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a liquid growth medium in test tubes.

-

Inoculation: Inoculate each tube with the microbial suspension.

-

Incubation: Incubate the tubes at an appropriate temperature for a specified period.

-

Observation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8]

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Caption: Workflow of the MTT assay for in vitro anticancer activity assessment.

Part 3: Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the benzoxazole ring.[17] The introduction of an ethylsulfonyl group at the 5-position is expected to significantly influence the compound's physicochemical properties, such as its lipophilicity, electronic character, and steric profile. These changes, in turn, will affect its absorption, distribution, metabolism, excretion (ADME) properties, and its interaction with biological targets.

The electron-withdrawing nature of the sulfonyl group could enhance the compound's reactivity and its ability to form hydrogen bonds, potentially leading to stronger interactions with target proteins.

Future Directions:

-

Synthesis and Characterization: The first step is the actual synthesis and full characterization of this compound.

-

In Vitro Screening: A comprehensive in vitro screening against a panel of bacterial, fungal, and cancer cell lines is warranted to confirm the postulated biological activities.

-

Mechanism of Action Studies: For any confirmed activities, further studies should be conducted to elucidate the underlying mechanisms of action.

-

Lead Optimization: If promising activity is observed, further structural modifications can be made to optimize the compound's potency and selectivity.

References

- Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives - IJPPR. (2025). International Journal of Pharmaceutical and Phytopharmacological Research.

- Synthesis, characterization and biological activities of novel 2-mercaptobenzoxazole deriv

- Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evalu

- Benzoxazole derivatives: design, synthesis and biological evalu

- Biological activity of benzoxazole deriv

- Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. (n.d.). NIH.

- Benzoxazole: The molecule of diverse biological activities. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Electronic Supplementary Information for Synthesis, Thiol-Mediated Reactive Oxygen Species Generation Profiles and Anti-Prolif. (n.d.). [Source].

- Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2021).

- Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Rel

- This compound. (n.d.). ChemicalBook.

- This compound. (n.d.). Santa Cruz Biotechnology.

- Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. (2018).

- Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (n.d.). PubMed Central.

- Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)

- 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (2021). PubMed.

- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

- Application Notes and Protocols: 4-Methyl-1,3-benzoxazole-2-thiol in the Development of Antimicrobial Agents. (2025). Benchchem.

- SYNTHESIS, CHARACTERIZATION AND MICROBIAL STUDIES OF BENZOXAZOLE CLUBBED THIOL DERIVATIVES. (2023).

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

- Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. (n.d.). Chemical Methodologies.

- Synthesis of some novel enzyme inhibitors and antibacterial agents derived from 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol. (n.d.). SciELO.

- Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (2022). PubMed Central.

- Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)

- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (n.d.). MDPI.

- Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. (n.d.). PubMed Central.

- 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. (n.d.). PubMed Central.

- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). NIH.

- Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (n.d.). MDPI.

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis, characterization and biological activities of novel 2-mercaptobenzoxazole derivatives | PDF [slideshare.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Substituted 1,3-Benzoxazole-2-thiols: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Privileged Scaffold of 1,3-Benzoxazole

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The benzoxazole ring system, an aromatic organic compound formed by the fusion of a benzene ring and an oxazole ring, is a quintessential example of such a scaffold.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5]

This guide focuses specifically on the 1,3-benzoxazole-2-thiol moiety. The introduction of a thiol (-SH) group at the 2-position of the benzoxazole core introduces a unique set of chemical properties. The thiol group can exist in tautomeric equilibrium with its thione form (-NH-C=S) and is a highly reactive nucleophile, capable of forming S-S bonds, chelating metals, and interacting with biological macromolecules, particularly cysteine residues in enzymes.[6][7] This versatility makes substituted 1,3-benzoxazole-2-thiols a particularly rich area of research for the development of novel therapeutic agents. This document serves as an in-depth review for researchers and drug development professionals, detailing the synthesis, summarizing the key biological activities, and providing practical experimental protocols for this promising class of compounds.

Part 1: Synthesis of the 1,3-Benzoxazole-2-thiol Core

The construction of the 1,3-benzoxazole-2-thiol scaffold is a cornerstone of developing derivatives for pharmacological screening. The choice of synthetic route often depends on factors like the availability of starting materials, desired yield, reaction conditions, and environmental considerations. Several reliable methods have been established.

The Primary Synthetic Route: Cyclization with Carbon Disulfide (CS₂)

The most widely employed and high-yielding method involves the cyclocondensation of a substituted 2-aminophenol with carbon disulfide in the presence of a base.[8]

Causality of Experimental Choices:

-

2-Aminophenol: This is the foundational building block. The substituents on the benzene ring of this precursor will dictate the substitution pattern on the final benzoxazole product.

-

Base (e.g., Potassium Hydroxide, KOH): The base plays a crucial role in deprotonating the hydroxyl group of the 2-aminophenol and the intermediate dithiocarbamate, facilitating the nucleophilic attack and subsequent cyclization.

-

Carbon Disulfide (CS₂): This reagent serves as the source of the C=S group (the "thione" part of the thiol-thione tautomer).

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the intramolecular cyclization and dehydration steps, driving the reaction to completion.[6]

-

Acidification: The final product is typically precipitated from the reaction mixture by acidification (e.g., with acetic acid), which protonates the thiolate salt to yield the desired thiol/thione product.[8]

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Benzoxazole derivatives have been investigated as potent anti-inflammatory agents. [9][10][11]

-

Mechanism of Action: Recent studies have identified specific molecular targets. For instance, certain benzoxazolone derivatives have been shown to inhibit Myeloid Differentiation Protein 2 (MD2), a key adaptor protein involved in the Toll-like receptor 4 (TLR4) signaling pathway that responds to bacterial lipopolysaccharide (LPS) and triggers inflammation. [11][12]* Structure-Activity Relationship (SAR):

-